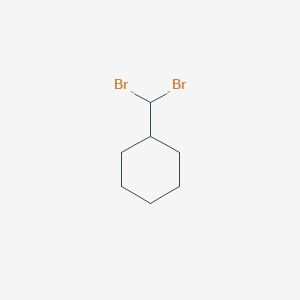
(Dibromomethyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dibromomethyl)cyclohexane is an organic compound with the molecular formula C7H12Br2 It is a derivative of cyclohexane, where two bromine atoms are attached to a methyl group that is bonded to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Dibromomethyl)cyclohexane can be synthesized through the bromination of cyclohexane derivatives. One common method involves the reaction of cyclohexane with bromine (Br2) under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective addition of bromine atoms to the methyl group attached to the cyclohexane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
(Dibromomethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form cyclohexylmethyl derivatives.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include cyclohexylmethyl alcohols or amines.
Reduction Reactions: Products include cyclohexylmethyl compounds.
Oxidation Reactions: Products include cyclohexanone derivatives.
Applications De Recherche Scientifique
(Dibromomethyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Dibromomethyl)cyclohexane involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic reactions, making it a useful reagent in organic synthesis. The compound can also interact with biological molecules, potentially affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromocyclohexane: A similar compound with bromine atoms attached to adjacent carbon atoms in the cyclohexane ring.
1,3-Dibromocyclohexane: Another similar compound with bromine atoms attached to carbon atoms separated by one carbon in the cyclohexane ring.
Uniqueness
(Dibromomethyl)cyclohexane is unique due to the specific positioning of the bromine atoms on the methyl group attached to the cyclohexane ring. This unique structure imparts distinct chemical properties and reactivity compared to other dibromo derivatives of cyclohexane.
Propriétés
Numéro CAS |
52470-92-5 |
|---|---|
Formule moléculaire |
C7H12Br2 |
Poids moléculaire |
255.98 g/mol |
Nom IUPAC |
dibromomethylcyclohexane |
InChI |
InChI=1S/C7H12Br2/c8-7(9)6-4-2-1-3-5-6/h6-7H,1-5H2 |
Clé InChI |
BGIIYFXHQVYTFC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


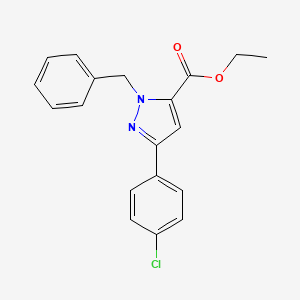
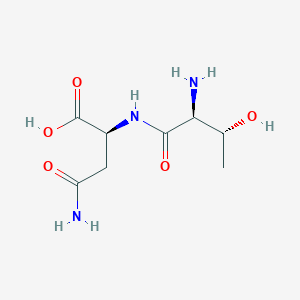
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123078.png)

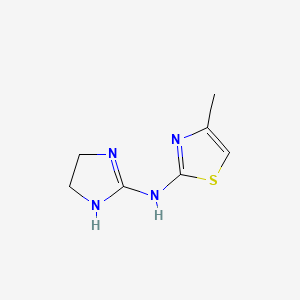
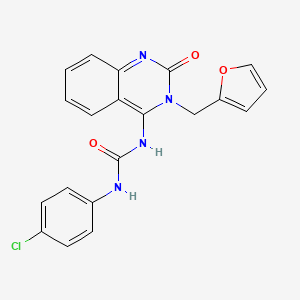
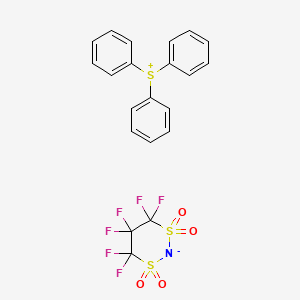

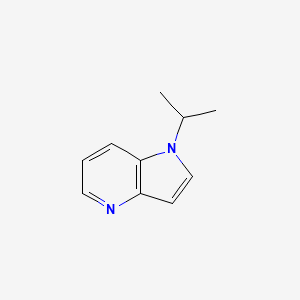
![(E)-3-(benzylsulfonyl)-N-(4-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B14123116.png)
![3-(diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine](/img/structure/B14123130.png)

![Lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid](/img/structure/B14123143.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14123145.png)
